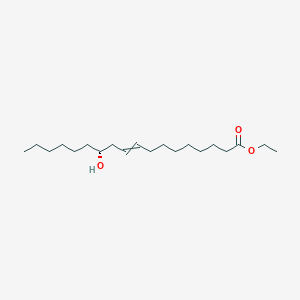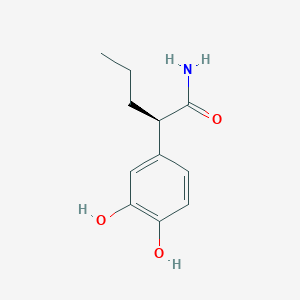
Ricinoléate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. It is a long-chain fatty acid ester with the chemical formula C20H38O3.
Applications De Recherche Scientifique
Ethyl ricinoleate has numerous applications in scientific research and industry:
Biolubricants: Due to its excellent lubricity and biodegradability, ethyl ricinoleate is used as a biolubricant in various mechanical systems.
Polymer Synthesis: It serves as a building block for the synthesis of bio-based polyesters and polyurethanes.
Pharmaceuticals: Ethyl ricinoleate is used in the formulation of certain pharmaceuticals due to its emollient properties.
Cosmetics: It is also used in cosmetic formulations for its moisturizing and skin-conditioning properties.
Mécanisme D'action
Target of Action
Ethyl ricinoleate is a derivative of ricinoleic acid, which is a monounsaturated, 18-carbon fatty acid It’s known that fatty acids can interact with a variety of cellular components, including cell membranes, enzymes, and receptors, influencing their function and contributing to various biological processes .
Biochemical Pathways
For instance, they are involved in the production of eicosanoids, a class of signaling molecules that regulate inflammation, immunity, and other physiological processes . Additionally, ricinoleic acid, from which ethyl ricinoleate is derived, has been used for the synthesis of biodegradable polymers .
Pharmacokinetics
The deposition of hydroxystearic acid (HSA) and its metabolites, including hydroxypalmitic acid, hydroxymyristic acid, and hydroxylauric acid, was detected in abdominal fat and other body lipids
Result of Action
Given its fatty acid nature, it may influence cell membrane integrity, enzyme activity, and receptor signaling, among other cellular processes
Action Environment
The action of ethyl ricinoleate, like other fatty acids, can be influenced by various environmental factors. For instance, temperature can affect the fluidity of fatty acids and their derivatives, which in turn can influence their interaction with cellular components . Additionally, the presence of other compounds in the environment, such as other fatty acids, can affect the action of ethyl ricinoleate .
Analyse Biochimique
Biochemical Properties
It is known that it is a hydroxy fatty acid ethyl ester derived from castor oil . The exact enzymes, proteins, and other biomolecules that Ethyl ricinoleate interacts with are yet to be identified.
Molecular Mechanism
It is known that the hydroformylation of Ethyl ricinoleate shows selectivity for cyclization of the carbon chain because of the reaction of the hydroxyl group with the formyl group
Temporal Effects in Laboratory Settings
A study on the hydrohydroxymethylation of Ethyl ricinoleate showed that by optimizing the reaction conditions, yields in alcohols of 74% and 80% were reached for castor oil and Ethyl ricinoleate, respectively .
Metabolic Pathways
It is known that ricinoleic acid, from which Ethyl ricinoleate is derived, can serve as a substrate for the synthesis of conjugated linoleic acids .
Méthodes De Préparation
Ethyl ricinoleate can be synthesized through several methods. One common method involves the esterification of ricinoleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester . Another method involves the transesterification of castor oil with ethanol, using a base catalyst like sodium ethoxide . Industrial production often employs similar methods but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Ethyl ricinoleate undergoes various chemical reactions, including:
Hydrohydroxymethylation: This reaction involves the conversion of carbon-carbon double bonds into primary alcohols via a tandem hydroformylation/hydrogenation sequence.
Oxidation: Ethyl ricinoleate can be oxidized to produce various oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Ethyl ricinoleate can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Comparaison Avec Des Composés Similaires
Ethyl ricinoleate is unique compared to other similar compounds due to its hydroxyl group and long aliphatic chain. Similar compounds include:
Methyl ricinoleate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ricinoleic acid: The parent compound of ethyl ricinoleate, which lacks the ester group.
12-Hydroxystearic acid: A saturated fatty acid with a hydroxyl group, used in similar applications but with different properties.
Ethyl ricinoleate stands out due to its combination of hydroxyl functionality and ester group, making it versatile for various applications.
Propriétés
Numéro CAS |
55066-53-0 |
|---|---|
Formule moléculaire |
C20H38O3 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
ethyl (E,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1 |
Clé InChI |
AZXVZUBIFYQWJK-FIIODCPWSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
SMILES isomérique |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
Key on ui other cas no. |
55066-53-0 |
Synonymes |
(+)-Ethyl ricinoleate; Neoricin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)


![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
